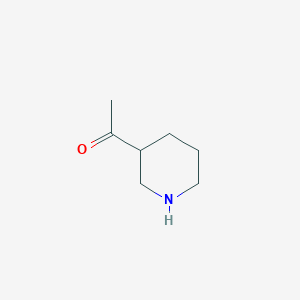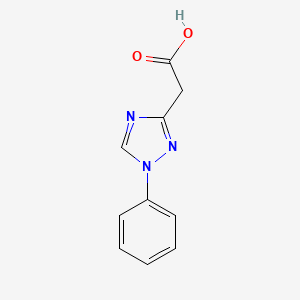
1-(Piperidin-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Piperidin-3-yl)ethan-1-one is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Building Blocks for Chemical Compounds 1-(Piperidin-3-yl)ethan-1-one serves as a precursor or building block in the synthesis of complex organic compounds. For instance, it has been utilized in the development of building blocks for the synthesis of functionalized crown ethers, showcasing its versatility in organic synthesis processes (Nawrozkij et al., 2014).
Antibacterial Applications Research into the antibacterial properties of derivatives of this compound has been conducted. Compounds synthesized from this compound have shown potential antibacterial activity, indicating its application in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Molecular Docking and Cytotoxic Studies The compound has been involved in studies focusing on molecular docking and cytotoxic analysis. These studies aim to understand the interaction of synthesized compounds with biological targets and evaluate their potential as therapeutic agents (Govindhan et al., 2017).
Antimicrobial and Molecular Docking Studies Further investigations include the synthesis of novel heterocyclic compounds containing both tetrazoles and piperidine nuclei. These compounds have been evaluated for their antimicrobial activity and investigated through molecular docking studies, suggesting their use in developing new antimicrobial agents (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).
Corrosion Inhibition this compound derivatives have been explored for their corrosion inhibition properties on mild steel, bridging the gap between coordination inorganic chemistry and materials as well as corrosion engineering (Das et al., 2017).
Conformational Analysis The compound has also been subject to conformational analysis studies, aiding in the understanding of its structural properties and behavior under various conditions, which is crucial for its application in more complex chemical syntheses (Yu-xin, 2008).
Future Directions
Piperidine and its derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 1-(Piperidin-3-yl)ethan-1-one, is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating the ongoing interest and research in this field.
Mechanism of Action
Target of Action
Piperidine derivatives are known to interact with a variety of biological targets. For instance, some piperidine derivatives have been found to act as antagonists for histamine H3 and Sigma-1 receptors . .
Mode of Action
The mode of action of piperidine derivatives can vary widely depending on their specific structure and the target they interact with. Some piperidine derivatives, for example, have been found to inhibit the activity of certain enzymes
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives can vary widely. Some piperidine-based drugs have been found to have good bioavailability and a rapid onset and offset of action
Result of Action
The result of the action of piperidine derivatives can vary widely depending on their specific targets and mode of action. Some piperidine derivatives, for example, have been found to have antinociceptive properties
Biochemical Analysis
Biochemical Properties
1-(Piperidin-3-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, piperidine derivatives, including this compound, have been shown to exhibit inhibitory effects on certain enzymes, such as cholinesterases, which are involved in neurotransmission . Additionally, this compound may interact with proteins involved in cell signaling pathways, thereby modulating cellular responses.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been reported to exhibit cytotoxic effects on cancer cells, leading to apoptosis or programmed cell death . Furthermore, this compound may impact cellular metabolism by modulating the activity of metabolic enzymes, thereby affecting the overall metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes or receptors, leading to inhibition or activation of their activity. For instance, piperidine derivatives have been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine . This inhibition can result in increased levels of acetylcholine, thereby enhancing cholinergic signaling. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to factors such as stability and degradation. Studies have shown that piperidine derivatives can undergo degradation under certain conditions, leading to the formation of byproducts that may have different biological activities . Additionally, long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, such as altered gene expression or metabolic activity.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibition of specific enzymes or modulation of cellular signaling pathways . At higher doses, it may cause toxic or adverse effects, including cytotoxicity or disruption of normal cellular function. Studies have shown that piperidine derivatives can have dose-dependent effects on various biological processes, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For example, piperidine derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound may affect metabolic flux by modulating the activity of key metabolic enzymes, thereby influencing the levels of various metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, piperidine derivatives can be transported across cell membranes by organic cation transporters, facilitating their uptake into cells . Once inside the cells, this compound may interact with binding proteins that influence its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, piperidine derivatives have been shown to localize to the mitochondria, where they can influence mitochondrial function and energy production. Additionally, the subcellular localization of this compound may determine its interactions with specific biomolecules, thereby modulating its biological effects.
Properties
IUPAC Name |
1-piperidin-3-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6(9)7-3-2-4-8-5-7/h7-8H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPESJLMSOHJUQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCNC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619933 |
Source


|
| Record name | 1-(Piperidin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80851-96-3 |
Source


|
| Record name | 1-(Piperidin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-[1,2,4]Triazol-1-yl-pyridine-2-carbonitrile](/img/structure/B1343036.png)
![[3-(5-Amino-3-tert-butyl-pyrazol-1-yl)-phenyl]-methanol](/img/structure/B1343037.png)

![8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1343041.png)
